molecular formula C11H16ClNO3 B13095722 (1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride

(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride

Cat. No.: B13095722
M. Wt: 245.70 g/mol
InChI Key: UVNBSBWSZFZCKE-WJRQTEJMSA-N
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Description

(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride is unique due to its chiral nature and the presence of the dihydrobenzo[b][1,4]dioxin moiety, which imparts specific biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

(1R,2S)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9;/h2-3,6-7,11,13H,4-5,12H2,1H3;1H/t7-,11-;/m0./s1

InChI Key

UVNBSBWSZFZCKE-WJRQTEJMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)O)N.Cl

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)O)N.Cl

Origin of Product

United States

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